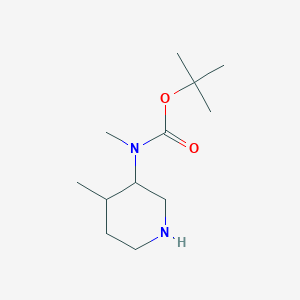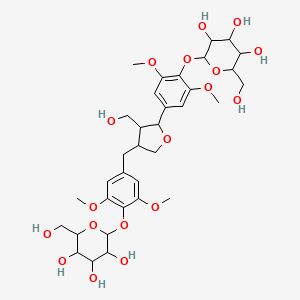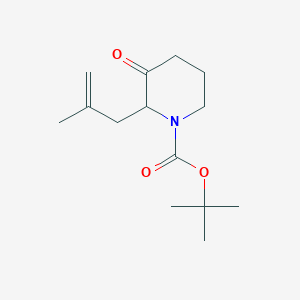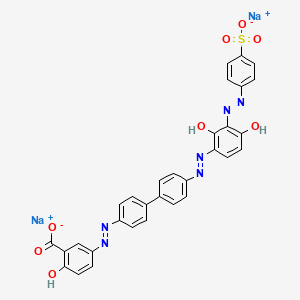
(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE est un composé organique complexe qui présente un groupe tertiobutyle, un groupe méthyle et un cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE implique généralement la réaction du carbamate de tertiobutyle avec un dérivé de pipéridine approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation de réactions de couplage croisé catalysées par le palladium, où le carbamate de tertiobutyle réagit avec des halogénures d'aryle en présence d'une base telle que le carbonate de césium (Cs2CO3) et d'un solvant tel que le 1,4-dioxane .
Méthodes de production industrielle
La production industrielle de ce composé peut utiliser des systèmes de microréacteurs à flux, qui offrent des avantages en termes d'efficacité, de polyvalence et de durabilité par rapport aux procédés traditionnels par lots . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements plus élevés et une meilleure qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE peut subir diverses réactions chimiques, notamment:
Réduction: Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution: Il peut participer à des réactions de substitution, en particulier celles impliquant le cycle pipéridine.
Réactifs et conditions courants
Réduction: Divers agents réducteurs peuvent être utilisés en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe tertiobutyle produit généralement des alcools primaires .
Applications De Recherche Scientifique
METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE a plusieurs applications en recherche scientifique:
Chimie: Utilisé dans la synthèse d'anilines et de pyrroles tétrasubstitués protégés par Boc.
Biologie: Ses propriétés structurelles en font un composé précieux pour l'étude des voies et des interactions biochimiques.
Mécanisme d'action
Le mécanisme d'action de METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe tertiobutyle, en particulier, joue un rôle crucial dans sa réactivité et sa stabilité. Les effets du composé sont médiés par sa capacité à subir des réactions d'oxydation et de substitution sélectives, qui peuvent modifier sa structure et sa fonction .
Mécanisme D'action
The mechanism of action of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo selective oxidation and substitution reactions, which can modify its structure and function .
Comparaison Avec Des Composés Similaires
METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE peut être comparé à d'autres composés similaires tels que:
Carbamate de tertiobutyle: Partage le groupe tertiobutyle mais diffère dans sa structure et sa réactivité globales.
Carbamate de tertiobutyl-N-méthyle: Un autre composé apparenté avec des propriétés chimiques et des applications distinctes.
Carbamate de méthyle: Manque le groupe tertiobutyle, ce qui entraîne une réactivité et des utilisations différentes.
L'unicité de METHYL((3R,4R)-4-MÉTHYLPIPÉRIDIN-3-YL)CARBAMATE DE TERT-BUTYLE réside dans sa combinaison du groupe tertiobutyle avec le cycle pipéridine, ce qui confère des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(4-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
Clé InChI |
GEUGTHQTDCPAHY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)

![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)



![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)


![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)

